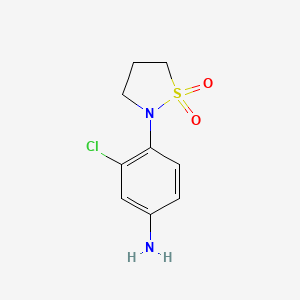
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione is a chemical compound with a unique structure that includes an amino group, a chlorine atom, and a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2-chlorophenol with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to increase efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include sodium hydroxide and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(4-Nitro-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione.
Reduction: Formation of 2-(4-Amino-2-hydroxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione.
Substitution: Formation of various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-chlorophenol: A precursor in the synthesis of 2-(4-Amino-2-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione.
2-(4-Amino-2-methylphenyl)-1$l^{6},2-thiazolidine-1,1-dione: A similar compound with a methyl group instead of a chlorine atom.
2-(4-Amino-2-hydroxyphenyl)-1$l^{6},2-thiazolidine-1,1-dione: A similar compound with a hydroxyl group instead of a chlorine atom.
Uniqueness
This compound is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, which can lead to distinct chemical and biological properties. The combination of these functional groups with the thiazolidine ring makes this compound particularly interesting for research and development in various fields.
Propriétés
IUPAC Name |
3-chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-6-7(11)2-3-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIQKZZBVIWJBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














